molecular formula C16H14BrNO4 B2885979 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 553641-25-1

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2885979
CAS No.: 553641-25-1
M. Wt: 364.195
InChI Key: HNLTZLFFORQJJX-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes a bromo-substituted phenoxy group and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the bromination of a phenol derivative, followed by formylation to introduce the formyl group. The resulting intermediate is then reacted with 4-methoxyphenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products Formed

    Oxidation: 2-(4-bromo-2-carboxyphenoxy)-N-(4-methoxyphenyl)acetamide.

    Reduction: 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromo groups can participate in various chemical interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-hydroxyphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-chloro-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
  • 2-(4-bromo-2-formylphenoxy)-N-(4-ethoxyphenyl)acetamide

Uniqueness

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromo and formyl groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO4/c1-21-14-5-3-13(4-6-14)18-16(20)10-22-15-7-2-12(17)8-11(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLTZLFFORQJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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